N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidine-based small molecule featuring a piperidine-3-carboxamide backbone substituted with a 4-methylbenzyl group. Its structure combines a fused thiophene-pyrimidine core with a 4-oxo-3,4-dihydro motif, which is critical for interactions with biological targets such as kinases or enzymes. The compound’s design emphasizes lipophilicity (via methyl groups) and hydrogen-bonding capacity (via the carboxamide and pyrimidinone moieties), making it a candidate for therapeutic applications in oncology or inflammation .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-17-5-9-19(10-6-17)14-28-25(32)21-4-3-13-31(15-21)27-29-23-22(16-34-24(23)26(33)30-27)20-11-7-18(2)8-12-20/h5-12,16,21H,3-4,13-15H2,1-2H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJOTDOJRNMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core , which is known for its significant biological activity. The presence of a piperidine ring and a carboxamide functional group enhances its chemical properties. The structural complexity is further increased by the 4-methylbenzyl and 4-methylphenyl moieties, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₂S |
| Molecular Weight | 365.49 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: These compounds often act as inhibitors of specific enzymes involved in signal transduction pathways. For instance, they may inhibit phosphodiesterases (PDEs), which play critical roles in regulating intracellular levels of cyclic nucleotides like cGMP and cAMP .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antimicrobial Activity: Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
- Cytotoxicity: Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Evaluation
A recent study investigated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives against resistant bacterial strains. The results indicated that certain modifications to the thieno[3,2-d]pyrimidine structure enhanced antibacterial activity significantly.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-methylbenzyl)-1-[7-(4-methylphenyl)... | Staphylococcus aureus | 32 µg/mL |
| N-(4-methylbenzyl)-1-[7-(4-methylphenyl)... | Escherichia coli | 16 µg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted on several cancer cell lines using the compound. The findings suggest a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the benzyl, phenyl, or heterocyclic moieties. Key examples include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Key steps involve coupling thienopyrimidinone cores with substituted piperidine-carboxamide moieties. For example, refluxing intermediates with propionic anhydride under argon for 12 hours achieved a 79.9% yield in a related synthesis (). Optimization includes inert atmosphere use, controlled anhydride stoichiometry, and post-reaction purification via solvent extraction (CHCl₃) and oxalic acid recrystallization. Monitoring via TLC/HPLC ensures purity ≥98% ().
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.40–7.24 ppm), methyl groups (δ 3.78 ppm for CO₂CH₃), and piperidine carbons (δ 62.3–49.4 ppm) ().
- GC/MS : Confirms molecular ion peaks (e.g., m/z 380 for a related analog) and fragmentation patterns ().
- HPLC : Validates purity (>98%) and detects byproducts ( ).
Q. How can researchers address poor aqueous solubility during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80). For analogs, formulation with cyclodextrins (e.g., HP-β-CD) improved solubility by 10–20× via inclusion complexes (). Pre-solubilize in ethanol for stock solutions and dilute in assay buffers.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding. For CGRP antagonists, intranasal administration in rabbits improved bioavailability ().
- Dose Escalation : Test in vivo efficacy at 10–100 mg/kg doses, correlating with in vitro IC₅₀ values.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing discrepancies ().
Q. How can the thieno[3,2-d]pyrimidin-4-one core’s reactivity be exploited for targeted derivatization?
- Methodological Answer :
- Nucleophilic Substitution : Replace the 4-oxo group with amines (e.g., piperazine) under Mitsunobu conditions ().
- Electrophilic Aromatic Substitution : Brominate at the 5-position using NBS, enabling Suzuki couplings for aryl/heteroaryl diversification ().
- Oxidation/Reduction : Convert 3,4-dihydrothienopyrimidinone to thienopyrimidine via DDQ oxidation ().
Q. What experimental designs validate target engagement in enzyme inhibition studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
